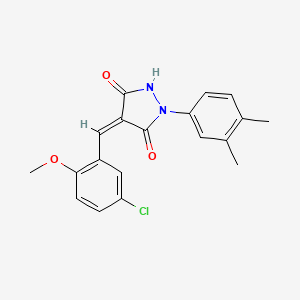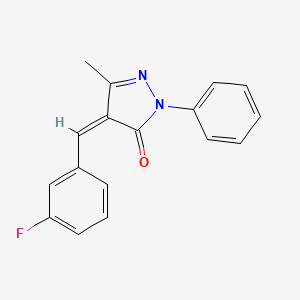![molecular formula C17H13BrN2O5 B5912720 5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)
5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BF-1T and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of BF-1T is not fully understood. However, it has been suggested that BF-1T may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BF-1T has also been shown to bind to proteins and alter their conformation, which may contribute to its potential use as a fluorescent probe.
Biochemical and Physiological Effects
BF-1T has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BF-1T has also been shown to bind to proteins and alter their conformation. Additionally, BF-1T has been shown to have potential use as a photosensitizer in photodynamic therapy.
Vorteile Und Einschränkungen Für Laborexperimente
BF-1T has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. BF-1T also has potential use as a fluorescent probe for detecting protein-ligand interactions. However, there are also limitations to using BF-1T in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for the study of BF-1T. One future direction is to further investigate its potential use as a fluorescent probe for detecting protein-ligand interactions. Another future direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, more research is needed to fully understand its mechanism of action and potential applications in scientific research.
Conclusion
BF-1T is a chemical compound that has been studied for its potential applications in scientific research. It has been synthesized through various methods and has been shown to inhibit the growth of cancer cells in vitro and in vivo. BF-1T also has potential use as a fluorescent probe for detecting protein-ligand interactions and as a photosensitizer in photodynamic therapy. However, more research is needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesemethoden
BF-1T has been synthesized through various methods. One of the methods involves the reaction of 5-bromo-2-furancarboxylic acid with furfurylamine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride and furfurylamine to yield BF-1T. Another method involves the reaction of 5-bromo-2-furancarboxylic acid with 2-furylmethylamine in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The resulting product is then treated with acetic anhydride and furfurylamine to yield BF-1T.
Wissenschaftliche Forschungsanwendungen
BF-1T has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BF-1T has also been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions. Additionally, BF-1T has been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
5-bromo-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O5/c18-15-6-5-14(25-15)17(22)20-13(9-11-3-1-7-23-11)16(21)19-10-12-4-2-8-24-12/h1-9H,10H2,(H,19,21)(H,20,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENGVELZLYGIBJ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)
![N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5912693.png)
![2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5912698.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912704.png)
![N-[3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5912707.png)

![5-methyl-2-phenyl-4-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912710.png)
